Pyridine,2-[(fluoromethyl)thio]-(9CI)
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Overview
Description
Pyridine,2-[(fluoromethyl)thio]-(9CI) is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, which include high electronegativity and strong bond dissociation energies. These properties make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including Pyridine,2-[(fluoromethyl)thio]-(9CI), typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the reaction of pyridine derivatives with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require the use of solvents like acetonitrile and catalysts such as silver nitrate to facilitate the fluorination process .
Industrial Production Methods
Industrial production of fluorinated pyridines may involve large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Pyridine,2-[(fluoromethyl)thio]-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding thiol derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or thiol-substituted pyridines.
Scientific Research Applications
Pyridine,2-[(fluoromethyl)thio]-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Mechanism of Action
The mechanism of action of Pyridine,2-[(fluoromethyl)thio]-(9CI) involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. For example, fluorinated pyridines have been shown to inhibit enzymes involved in cancer cell proliferation by binding to their active sites and disrupting normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar chemical properties but lacking the thio group.
2-(Trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a fluoromethyl group, offering different reactivity and biological activity.
2-(Fluoromethyl)sulfonylpyridine: Similar structure but with a sulfonyl group instead of a thio group, leading to different chemical behavior.
Uniqueness
Pyridine,2-[(fluoromethyl)thio]-(9CI) is unique due to the presence of both a fluoromethyl and a thio group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(fluoromethylsulfanyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNS/c7-5-9-6-3-1-2-4-8-6/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIIBYBJBDIOSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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